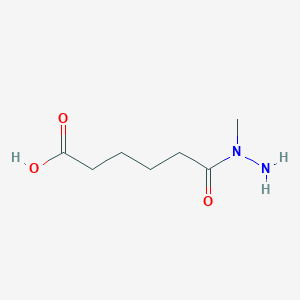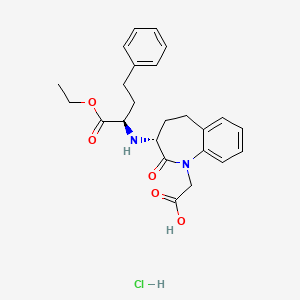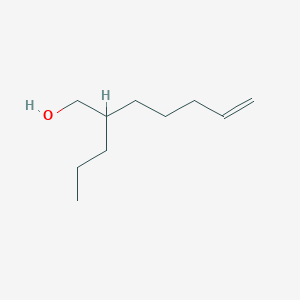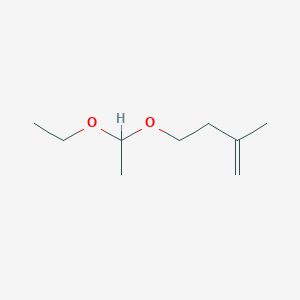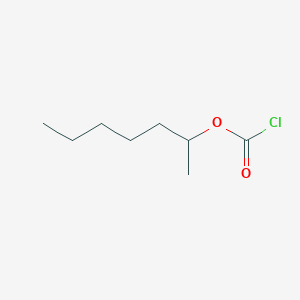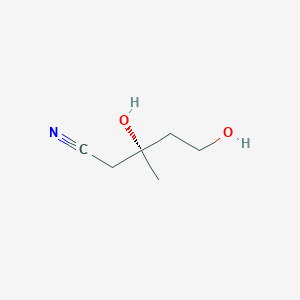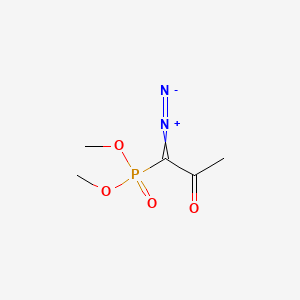
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound with various reagents, and the products formed.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, stability, etc.Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This could involve potential applications, ongoing research, and areas where further studies are needed.
properties
CAS RN |
253663-82-0 |
|---|---|
Product Name |
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone |
Molecular Formula |
C₁₆H₁₁ClF₃NO₄S |
Molecular Weight |
405.78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



